molecular formula C7H11FO3S B13334131 3-(2-Fluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide

3-(2-Fluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide

Cat. No.: B13334131
M. Wt: 194.23 g/mol
InChI Key: OYNZHJHPHWLXSE-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organofluorine compound characterized by the presence of a fluoroethyl group and a thiolane ring with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction where a suitable precursor, such as a thiolane derivative, is reacted with a fluoroethylating agent under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process that ensures high yield and purity. The process typically includes the preparation of intermediates followed by their sequential transformation into the final product. Automation and optimization of reaction conditions are crucial to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The thiolane ring and carbaldehyde group may also contribute to the compound’s reactivity and specificity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to its combination of a fluoroethyl group, a thiolane ring, and a carbaldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H11FO3S

Molecular Weight

194.23 g/mol

IUPAC Name

3-(2-fluoroethyl)-1,1-dioxothiolane-3-carbaldehyde

InChI

InChI=1S/C7H11FO3S/c8-3-1-7(5-9)2-4-12(10,11)6-7/h5H,1-4,6H2

InChI Key

OYNZHJHPHWLXSE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1(CCF)C=O

Origin of Product

United States

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